molecular formula C20H19NO2 B2386663 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone CAS No. 478247-73-3

3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone

Cat. No.: B2386663
CAS No.: 478247-73-3
M. Wt: 305.377
InChI Key: LBAITLDRZBSNBM-UHFFFAOYSA-N
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Description

3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functional Properties

The compound 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is involved in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are important in various chemical reactions. Mekheimer et al. (1997) explored its reactivity with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of fused pyridine systems with potential applications in various chemical syntheses (Mekheimer, Mohamed, & Sadek, 1997).

Application in Neurodegenerative Diseases

A notable application of this compound derivatives is in the field of Alzheimer's therapy. Scott et al. (2011) demonstrated the potential of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones in sequestering metal ions, which is a promising approach in treating neurodegenerative diseases like Alzheimer's (Scott et al., 2011).

Structural and Physical Studies

The structural and physical properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been studied extensively. Nelson et al. (1988) provided insights into the bonding and hydrogen bonding patterns of these compounds, which are crucial for understanding their reactivity and interaction with other molecules (Nelson, Karpishin, Rettig, & Orvig, 1988).

Potential in Ammonium Cation Interaction

The compound also shows potential in interacting with ammonium cations. Formica et al. (2003) synthesized and characterized a new tetraazamacrocycle incorporating 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties. This study highlighted its ability to bind ammonium cations, which could be significant in developing selective sensors or separation processes (Formica et al., 2003).

Chelation and Complex Formation

The role of this compound in forming complexes with metal ions has been explored. For instance, Liu, Miller, and Bruenger (1995) synthesized lipophilic derivatives that form strong complexes with Fe (III), indicating its potential in applications like metal ion sequestration or catalysis (Liu, Miller, & Bruenger, 1995).

Properties

IUPAC Name

3-benzyl-4-hydroxy-1-(2-phenylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19-12-14-21(13-11-16-7-3-1-4-8-16)20(23)18(19)15-17-9-5-2-6-10-17/h1-10,12,14,22H,11,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAITLDRZBSNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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